molecular formula C19H17N5 B2495694 2-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]quinoxaline CAS No. 2380183-89-9

2-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]quinoxaline

Cat. No.: B2495694
CAS No.: 2380183-89-9
M. Wt: 315.38
InChI Key: KGYYAQZZJRYMFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]quinoxaline is a complex organic compound that features a quinoxaline core linked to an azetidine ring, which is further substituted with a 2-methyl-1H-1,3-benzodiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]quinoxaline typically involves multi-step organic reactions. One common approach is to start with the quinoxaline core, which can be synthesized through the condensation of o-phenylenediamine with a diketone. The azetidine ring can be introduced via cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and other advanced techniques to streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]quinoxaline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoxaline N-oxides, while substitution reactions could introduce various alkyl or aryl groups onto the core structure .

Scientific Research Applications

2-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]quinoxaline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]quinoxaline involves its interaction with molecular targets such as enzymes or receptors. The benzodiazole moiety can engage in hydrogen bonding and π-π interactions, while the quinoxaline core can participate in electron transfer processes. These interactions can modulate the activity of biological pathways, leading to various pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]quinoxaline is unique due to its combination of a quinoxaline core with an azetidine ring and a benzodiazole moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

IUPAC Name

2-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5/c1-13-21-17-8-4-5-9-18(17)24(13)14-11-23(12-14)19-10-20-15-6-2-3-7-16(15)22-19/h2-10,14H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGYYAQZZJRYMFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1C3CN(C3)C4=NC5=CC=CC=C5N=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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